![molecular formula C21H21F3N2 B14221883 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole CAS No. 827016-75-1](/img/structure/B14221883.png)
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole is a complex organic compound that features an indole core structure. The indole nucleus is a significant scaffold in medicinal chemistry due to its presence in various bioactive molecules. The compound also contains a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole typically involves multiple stepsThe reaction conditions often require the use of strong acids like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines .
Aplicaciones Científicas De Investigación
2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors, while the trifluoromethyl group enhances its biological activity. The compound can modulate signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the indole nucleus.
3-(Trifluoromethyl)phenyl derivatives: Similar in structure but may have different biological activities due to variations in the core scaffold.
Uniqueness
The uniqueness of 2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole lies in its combination of the indole nucleus and the trifluoromethyl group, which together confer enhanced biological activity and metabolic stability. This makes it a valuable compound in medicinal chemistry and drug development .
Propiedades
Número CAS |
827016-75-1 |
|---|---|
Fórmula molecular |
C21H21F3N2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-[[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H21F3N2/c22-21(23,24)18-6-3-5-16(12-18)15-8-10-26(11-9-15)14-19-13-17-4-1-2-7-20(17)25-19/h1-7,12-13,15,25H,8-11,14H2 |
Clave InChI |
MUUJRAIZTZDVHR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC(=CC=C2)C(F)(F)F)CC3=CC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)


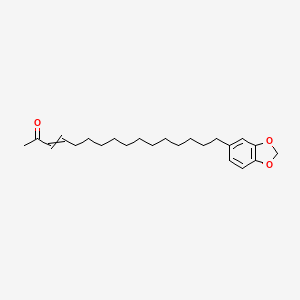
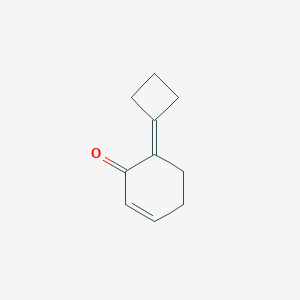

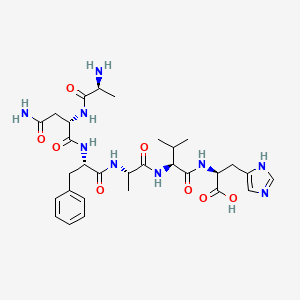

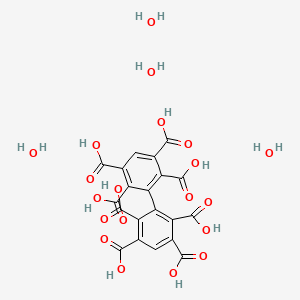
![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
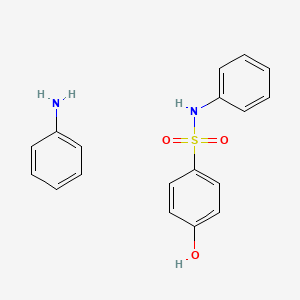

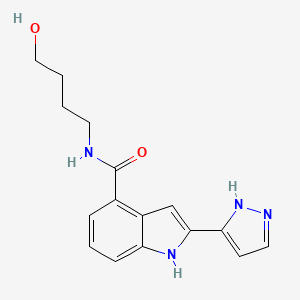
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)
